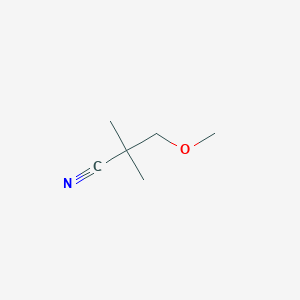
3-Amino-4-iodopyridine
Overview
Description
3-Amino-4-iodopyridine is an organic compound with the molecular formula C5H5IN2 It is a derivative of pyridine, characterized by the presence of an amino group at the third position and an iodine atom at the fourth position on the pyridine ring
Mechanism of Action
Target of Action
As a derivative of aminopyridine, it may interact with various biological targets such as enzymes, receptors, or ion channels .
Mode of Action
It’s known that the iodine atom in the molecule can participate in various organic transformations, such as suzuki coupling reactions, under the catalysis of palladium metal . This allows the compound to form bonds with other molecules, potentially altering their function.
Biochemical Pathways
As a pyridine derivative, it may be involved in various biochemical processes, including those related to nucleotide metabolism and signal transduction .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the presence of functional groups .
Result of Action
As a pyridine derivative, it may interact with various cellular components, potentially influencing cellular functions .
Action Environment
The action, efficacy, and stability of 3-Amino-4-iodopyridine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. For instance, the compound is sensitive to light, suggesting that exposure to light could affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-iodopyridine can be synthesized through several methods. One common approach involves the iodination of 3-aminopyridine. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Dissolving 3-aminopyridine in a suitable solvent.
- Adding iodine and an oxidizing agent to the solution.
- Controlling the temperature and reaction time to achieve the desired product.
- Purifying the product through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through reactions such as Suzuki coupling or Sonogashira coupling.
Oxidation and Reduction: The amino group can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids under mild conditions to replace the iodine atom with various substituents.
Sonogashira Coupling: Involves the use of palladium and copper catalysts to couple the compound with alkynes.
Major Products:
Scientific Research Applications
3-Amino-4-iodopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 3-Amino-4-chloropyridine
- 2-Amino-5-bromopyridine
- 3-Aminopyridine
- 3-Amino-2-fluoropyridine
Comparison: 3-Amino-4-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions, providing access to a broader range of derivatives .
Properties
IUPAC Name |
4-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRSKTXMSIVNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356052 | |
| Record name | 3-Amino-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105752-11-2 | |
| Record name | 3-Amino-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 3-amino-4-iodopyridine in current chemical synthesis research?
A: this compound serves as a versatile building block for synthesizing more complex nitrogen-containing heterocycles. Specifically, it is a key starting material for preparing substituted 6-azaindoles through palladium-catalyzed heteroannulation reactions with internal alkynes. [, ] This methodology provides a convenient route to access a variety of 6-azaindole derivatives, which are of significant interest due to their potential biological activities. []
Q2: Beyond 6-azaindoles, what other heterocyclic systems can be synthesized using this compound as a starting material?
A: this compound can also be used to synthesize 3,9-dideazapurines. [] This involves a two-step process: first, the N-formyl derivative of this compound undergoes conjugate addition to an activated acetylene. Subsequently, a copper-catalyzed intramolecular arylation reaction leads to the formation of the 3,9-dideazapurine core. [] This method offers a simple and efficient route to access diversely substituted 3,9-dideazapurines, which are of interest for their potential biological applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)




![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)
